N-benzyl-N-phenylcyclopropanecarboxamide

Catalog No.
S12968315
CAS No.
M.F
C17H17NO
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-N-phenylcyclopropanecarboxamide

Product Name

N-benzyl-N-phenylcyclopropanecarboxamide

IUPAC Name

N-benzyl-N-phenylcyclopropanecarboxamide

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C17H17NO/c19-17(15-11-12-15)18(16-9-5-2-6-10-16)13-14-7-3-1-4-8-14/h1-10,15H,11-13H2

InChI Key

NERQIFBPMKIRMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

N-benzyl-N-phenylcyclopropanecarboxamide is a chemical compound characterized by its unique cyclopropane structure, which is a three-membered carbon ring. This compound features a benzyl group and a phenyl group attached to the nitrogen atom of the amide functional group, along with a cyclopropanecarboxylic acid moiety. Its molecular formula is C17H18N2OC_{17}H_{18}N_{2}O, and it is known for its potential applications in various fields, including medicinal chemistry.

Typical of amides and cyclopropane derivatives. Key reactions include:

  • Hydrolysis: This reaction involves the breakdown of the amide bond in the presence of water, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The compound can be reduced to yield secondary amines or other derivatives depending on the reducing agent used.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to their electron-rich nature.
  • Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened to yield more complex structures, which may have different biological activities .

Research indicates that N-benzyl-N-phenylcyclopropanecarboxamide exhibits notable biological activity. It has been studied for its potential as an analgesic and anti-inflammatory agent. The presence of both benzyl and phenyl groups may enhance its interaction with biological targets, potentially leading to significant pharmacological effects. Furthermore, some studies suggest that compounds with similar structures may exhibit neuropharmacological properties .

The synthesis of N-benzyl-N-phenylcyclopropanecarboxamide typically involves several key steps:

  • Formation of Cyclopropanecarboxylic Acid: The initial step often involves synthesizing cyclopropanecarboxylic acid through cyclopropanation reactions using reagents like diazomethane or alkenes under specific conditions.
  • Amidation Reaction: The cyclopropanecarboxylic acid is then reacted with benzylamine and an appropriate coupling agent (such as dicyclohexylcarbodiimide) to form the amide bond.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain pure N-benzyl-N-phenylcyclopropanecarboxamide .

N-benzyl-N-phenylcyclopropanecarboxamide has potential applications in:

  • Pharmaceutical Development: Due to its analgesic properties, it may serve as a lead compound for developing new pain-relief medications.
  • Chemical Research: It can be used as a precursor or intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or material science .

Interaction studies involving N-benzyl-N-phenylcyclopropanecarboxamide focus on its binding affinity to various biological targets. Research has shown that it may interact with receptors involved in pain pathways, potentially modulating pain perception. Additionally, studies examining its interactions with enzymes have revealed insights into its metabolic pathways and potential toxicity profiles .

Several compounds share structural similarities with N-benzyl-N-phenylcyclopropanecarboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
N-benzyl-N-methylcyclopropanecarboxamideContains a methyl group instead of a phenyl groupPotentially different pharmacokinetics
N-(4-fluorobenzyl)-N-phenylcyclopropanecarboxamideContains a fluorine substituent on the benzyl groupEnhanced lipophilicity and bioactivity
N-(2-thienyl)-N-phenylcyclopropanecarboxamideFeatures a thiophene ring instead of benzeneMay exhibit unique electronic properties
N-benzyl-N-(4-chlorophenyl)cyclopropanecarboxamideContains a chlorine substituentAltered receptor binding affinities

These compounds illustrate variations in substituents that can significantly influence biological activity and chemical reactivity, emphasizing the importance of structural modifications in drug design .

N-Benzyl-N-phenylcyclopropanecarboxamide is a bicyclic amide characterized by a strained cyclopropane ring fused to a carboxamide group substituted with benzyl and phenyl moieties. Its IUPAC name, N-benzyl-N-phenylcyclopropanecarboxamide, reflects the substituents on the nitrogen atom of the amide group and the cyclopropane core.

Molecular and Structural Data

  • Molecular Formula: C₁₇H₁₇NO
  • Molecular Weight: 251.32 g/mol
  • SMILES Notation: C1CC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3
  • InChI Key: NERQIFBPMKIRMO-UHFFFAOYSA-N

The cyclopropane ring introduces significant angle strain (≈60° bond angles), which influences reactivity and conformational stability. The benzyl and phenyl groups contribute steric bulk, affecting solubility and intermolecular interactions.

PropertyValue/Description
SolubilityModerate in THF, DMF; insoluble in water
Hybridizationsp³-dominated cyclopropane ring
Key Spectral FeaturesIR: C=O stretch ≈1650 cm⁻¹; NMR: Cyclopropane protons δ ≈1.2–1.8 ppm

Historical Context in Organocyclopropane Research

Cyclopropane derivatives have been pivotal in organic chemistry since the early 20th century, initially studied for their anesthetic properties. The discovery of donor-acceptor cyclopropanes (DACs) in the 1970s revolutionized their utility in ring-opening reactions. However, N-benzyl-N-phenylcyclopropanecarboxamide represents an electronically unbiased cyclopropane, lacking activating groups, which posed synthetic challenges historically.

Early cyclopropane research focused on strained ring systems to probe bonding theories. The compound’s non-DAC nature limited its reactivity studies until recent advances in transition-metal catalysis enabled functionalization of similar systems. Its synthesis in the late 20th century marked a step toward understanding sterically hindered cyclopropanes.

Significance in Synthetic Organic Chemistry

This compound serves as a model substrate for studying:

  • Strain-Driven Reactivity: The cyclopropane ring’s strain facilitates [2+1] cycloadditions and ring-opening reactions.
  • Steric Effects in Amide Chemistry: The bulky N-benzyl and N-phenyl groups hinder rotation, creating atropisomerism and influencing reaction pathways.
  • Functionalization Challenges: Unlike DACs, its lack of electron-withdrawing/donating groups necessitates harsh conditions for modifications.

Synthetic Methodologies

The primary synthesis involves acid chloride-amine condensation:

  • Reactants: Cyclopropanecarbonyl chloride, benzylamine, and phenylamine.
  • Conditions: THF solvent, 20–30°C, yielding >80%.

Mechanism:
$$
\text{Cyclopropanecarbonyl chloride} + \text{Benzylamine/Phenylamine} \xrightarrow{\text{THF}} \text{N-Benzyl-N-Phenylcyclopropanecarboxamide} + \text{HCl}
$$

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Key Advantage
Acid chloride-amine80+20–30One-pot, high efficiency
Ullmann coupling45–60100–120Applicable to aryl halides

This compound’s study has informed strategies for functionalizing inert cyclopropanes, such as using palladium catalysts to activate C–C bonds. Recent work on base-mediated ring-opening (e.g., phenolic cyclopropanes) suggests potential pathways for derivatizing N-benzyl-N-phenylcyclopropanecarboxamide, though experimental validation remains pending.

Molecular Architecture and Conformational Analysis

The molecular architecture of N-benzyl-N-phenylcyclopropanecarboxamide is fundamentally defined by the geometric constraints imposed by the cyclopropane ring and the conformational preferences of the tertiary carboxamide functionality [1] [5]. The cyclopropane ring maintains a planar geometry with carbon-carbon-carbon bond angles constrained to 60 degrees, significantly smaller than the ideal tetrahedral angle of 109.5 degrees [11] [14]. This geometric constraint forces the carbon-carbon bonds within the cyclopropane ring to adopt bent bond configurations, often referred to as banana bonds, which deviate from ideal sigma orbital overlap [14] [18].

The carboxamide group exhibits characteristic conformational behavior typical of tertiary amides, where the carbon-nitrogen bond possesses partial double bond character due to resonance stabilization [17] [20]. This resonance interaction restricts rotation around the carbon-nitrogen bond, leading to distinct conformational preferences. In tertiary carboxamides such as this compound, the nitrogen atom typically adopts a planar geometry to maximize orbital overlap with the carbonyl carbon [12] [17].

The presence of both benzyl and phenyl substituents on the nitrogen atom introduces additional conformational complexity [20] [22]. These aromatic groups can adopt various orientations relative to the carboxamide plane, with their positioning influenced by steric interactions, electronic effects, and potential aromatic-aromatic interactions [20] [24]. Crystallographic studies of related phenylcarboxamide derivatives have revealed that aromatic substituents often assume conformations that minimize steric hindrance while maintaining favorable electronic interactions [22] [24].

The overall three-dimensional structure of N-benzyl-N-phenylcyclopropanecarboxamide exhibits a V-shaped conformation, similar to that observed in related carboxamide derivatives [5] [9]. The dihedral angles between the various aromatic planes and the carboxamide functionality are influenced by the balance between steric repulsion and electronic stabilization [20] [22]. Studies on comparable systems have shown that these dihedral angles typically range from 50 to 90 degrees, depending on the specific substituent patterns and crystal packing forces [22] [24].

Cyclopropane Ring Strain Effects on Reactivity

The cyclopropane ring in N-benzyl-N-phenylcyclopropanecarboxamide introduces significant ring strain that profoundly influences the compound's chemical reactivity [6] [11] [14]. The total ring strain in cyclopropane systems is estimated at approximately 27.6 to 28.0 kcal/mol, making it one of the most strained common cycloalkanes [6] [18]. This strain arises from two primary sources: angle strain due to the compressed bond angles and torsional strain resulting from the eclipsed arrangement of all carbon-hydrogen bonds [11] [14].

The angle strain component originates from the deviation of the carbon-carbon-carbon bond angles from the ideal tetrahedral geometry [11] [14]. In cyclopropane, these angles are constrained to 60 degrees, representing a 49.5-degree deviation from the optimal 109.5-degree tetrahedral angle [14] [18]. This geometric distortion weakens the carbon-carbon bonds within the ring, reducing their bond dissociation energy from the typical 80-85 kcal/mol observed in unstrained alkanes to approximately 65 kcal/mol in cyclopropane derivatives [6] [18].

CycloalkaneBond Angle (degrees)Ring Strain (kcal/mol)C-C Bond Strength (kcal/mol)
Cyclopropane6027.6-28.065
Cyclobutane8826.3~75
Cyclopentane1086.2~85
Cyclohexane109.5088

The torsional strain component results from the planar nature of the cyclopropane ring, which forces all carbon-hydrogen bonds on adjacent carbons into eclipsed conformations [11] [14]. This arrangement represents the highest energy conformation for carbon-carbon bonds, contributing approximately 9 kcal/mol to the total ring strain [18]. Unlike larger rings that can adopt puckered conformations to minimize torsional strain, cyclopropane cannot escape this destabilizing interaction due to its geometric constraints [11] [14].

The high ring strain in cyclopropane derivatives makes them significantly more reactive than their unstrained counterparts [6] [16] [18]. This enhanced reactivity manifests in various chemical transformations, including ring-opening reactions, cycloaddition processes, and nucleophilic attack at the strained carbon-carbon bonds [16] [19]. The presence of the electron-withdrawing carboxamide group adjacent to the cyclopropane ring can further activate the system toward nucleophilic attack by reducing electron density in the ring [16] [19].

Comparative Analysis with Related Carboxamide Derivatives

N-benzyl-N-phenylcyclopropanecarboxamide can be systematically compared with structurally related carboxamide derivatives to understand how specific structural modifications influence molecular properties and reactivity patterns [7] [19] [23]. The comparison reveals important structure-activity relationships and conformational preferences within this chemical class.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
N-benzyl-N-phenylcyclopropanecarboxamideC₁₇H₁₇NO251.32Tertiary amide with N-benzyl and N-phenyl substituents
1-Benzoyl-N-phenylcyclopropanecarboxamideC₁₇H₁₅NO₂265.31Secondary amide with additional benzoyl group
N-benzyl-2-phenylcyclopropanecarboxamideC₁₇H₁₇NO251.33Secondary amide with benzyl substituent and phenyl-substituted cyclopropane
CyclopropanecarboxamideC₄H₇NO85.10Primary amide with unsubstituted cyclopropane

The comparison with 1-benzoyl-N-phenylcyclopropanecarboxamide reveals the impact of amide substitution patterns on molecular conformation [5] [9]. The secondary amide derivative exhibits different conformational preferences due to the presence of an amide hydrogen that can participate in hydrogen bonding interactions [5] [17]. Crystallographic analysis of this related compound shows a V-shaped conformation with a dihedral angle of 88.7 degrees between the two benzene rings, indicating significant aromatic ring twisting [5] [9].

The structural comparison with N-benzyl-2-phenylcyclopropanecarboxamide illustrates the effects of phenyl substitution position on the cyclopropane ring [3] [23]. When the phenyl group is attached directly to the cyclopropane ring rather than the nitrogen atom, different steric and electronic interactions occur, potentially affecting the compound's reactivity and conformational behavior [23] [24]. The similar molecular weights of these isomeric compounds allow for direct comparison of their physical and chemical properties.

Simple cyclopropanecarboxamide serves as a baseline for understanding how aromatic substitution affects the properties of the cyclopropane-carboxamide system [28] [31]. The unsubstituted primary amide has a significantly lower molecular weight and different physical properties, including a melting point of 120-122°C and limited solubility in water [28] [31]. The introduction of aromatic substituents dramatically alters these properties and introduces new conformational considerations.

The comparative analysis also extends to related carboxamide derivatives that lack the cyclopropane ring but contain similar aromatic substitution patterns [7] [20]. These comparisons help isolate the specific contributions of the cyclopropane ring to the overall molecular properties and reactivity. Studies on various N-benzyl carboxamide derivatives have shown that the presence of the strained ring system significantly enhances electrophilic reactivity and can influence conformational preferences through electronic effects [19] [23].

Classical Amidation Approaches

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling represents the most extensively studied approach for forming amide bonds in N-benzyl-N-phenylcyclopropanecarboxamide synthesis [1] [2]. The mechanism involves activation of cyclopropanecarboxylic acid through formation of an O-acylisourea intermediate, which subsequently reacts with the secondary amine formed from benzylamine and aniline to generate the desired tertiary amide [3] [2].

N,N'-Dicyclohexylcarbodiimide (DCC) remains the classical choice for this transformation [3] [4]. The reaction typically proceeds in dichloromethane at temperatures ranging from 0°C to 25°C over 12-24 hours [3]. The primary advantage of DCC lies in its ability to form dicyclohexylurea as a byproduct, which precipitates from most organic solvents and can be removed by simple filtration [3]. Typical yields for cyclopropanecarboxamide formation range from 75-95% under optimized conditions [6].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers significant advantages for aqueous-compatible syntheses [1] [2]. This water-soluble carbodiimide operates effectively within a pH range of 4-6 and enables amide formation under mild conditions at room temperature [1] [2]. The mechanism proceeds through rapid formation of an O-acylisourea intermediate, with rate constants reaching 4.1 × 10⁴ M⁻¹s⁻¹ at 20°C [7]. However, the narrow pH operational window represents a limitation for substrate scope [2].

N,N'-Diisopropylcarbodiimide (DIC) provides an economical alternative to DCC while maintaining comparable reactivity [2] [8]. The enhanced solubility in various organic solvents, including dichloromethane and dimethylformamide, facilitates reaction monitoring and product isolation [2]. Recent studies have identified safety concerns regarding hydrogen cyanide formation when DIC is combined with certain coupling additives, necessitating careful reaction design [8].

Tetraisopropyl 1,1,1,1-tetramethylethylenediaminecarbodiimide (TBEC) represents a safer alternative that eliminates hydrogen cyanide formation [8]. This hybrid carbodiimide combines the performance advantages of tertiary and primary substituents, achieving yields of 85-98% while maintaining excellent functional group tolerance [8]. The absence of hazardous byproduct formation makes TBEC particularly attractive for large-scale synthesis applications [8].

Carbodiimide ReagentReaction ConditionsTypical Yield (%)Key Advantages
DCCCH₂Cl₂, 0-25°C, 12-24 h75-95High yield, easy urea removal
EDCAqueous media, pH 4-6, RT70-90Water-compatible, mild conditions
DICCH₂Cl₂/DMF, RT80-95Cost-effective, good solubility
TBECDMF, RT, 6-12 h85-98No HCN formation, safer

Schlenk Techniques for N-Alkylation

Schlenk techniques provide alternative methodologies for introducing benzyl substituents onto cyclopropanecarboxamide scaffolds through N-alkylation processes [9] [10]. These methods typically employ strong bases and controlled atmospheres to facilitate nucleophilic substitution reactions.

The direct N-benzylation of cyclopropanecarboxamide can be achieved using benzyl halides in the presence of sodium hydride or potassium tert-butoxide [9] [11]. The reaction typically requires anhydrous conditions under inert atmosphere, with temperatures ranging from 0°C to 80°C depending on the specific base and solvent system employed [9] [10]. Dimethylformamide and tetrahydrofuran represent the most commonly used solvents for these transformations [10].

Recent advances in borrowing hydrogen methodology have enabled N-alkylation using alcohols as alkylating agents [9]. Manganese-based pincer complexes catalyze the dehydrogenation of benzyl alcohol to benzaldehyde, followed by reductive amination to form the N-benzyl amide [9]. This approach eliminates the need for pre-activated alkyl halides and reduces waste generation [9].

Electrophilic benzylation using specialized reagents such as 4-(4,6-diphenoxy-1,3,5-triazin-2-yl)-4-benzylmorpholinium trifluoromethanesulfonate represents an emerging approach [11]. This method proceeds through O-benzylation followed by hydrolysis, offering mild reaction conditions that tolerate sensitive functional groups [11].

Catalytic Cyclopropanation Strategies

Transition Metal-Mediated Syntheses

Transition metal-catalyzed cyclopropanation provides efficient access to cyclopropanecarboxamide derivatives through direct alkene functionalization [12] [13] [14]. These methods typically employ metal carbene intermediates generated from diazo compounds to effect stereoselective cyclopropane formation.

Rhodium-catalyzed systems represent the most developed approach for enantioselective cyclopropanation [13] [15] [16]. Dirhodium tetraacetate [Rh₂(OAc)₄] serves as the standard catalyst for intermolecular cyclopropanation reactions [13] [14]. The mechanism involves coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion to generate a rhodium carbene intermediate [17]. Concerted addition of this carbene to the alkene substrate produces the cyclopropane product with retention of alkene stereochemistry [17].

Chiral dirhodium carboxamidate catalysts, known as Doyle catalysts, enable highly enantioselective cyclopropanation reactions [16]. These catalysts incorporate chiral carboxamidate ligands that create a defined chiral environment around the rhodium centers [16]. Enantiomeric excesses exceeding 95% can be achieved for suitable substrate combinations, making these catalysts valuable for asymmetric synthesis applications [13] [16].

Copper-based systems offer cost-effective alternatives for cyclopropanation reactions [17] [14]. Copper(I) complexes with chiral bis-oxazoline ligands provide excellent enantioselectivity for electron-deficient alkenes [17]. The reaction mechanism likely involves a [2+2] cycloaddition pathway, distinct from the concerted mechanism observed with rhodium catalysts [13].

Simmons-Smith cyclopropanation employs organozinc carbenoids generated from diiodomethane and zinc-copper couple [18] [19] [20]. This method offers superior functional group tolerance and operates under mild conditions [18] [19]. The reaction proceeds through a concerted mechanism with syn-stereoselectivity, making it particularly valuable for substrates containing sensitive functional groups [18] [19].

Metal CatalystDiazo CompoundSelectivityTemperature (°C)Yield Range (%)
Rh₂(OAc)₄Ethyl diazoacetateModerate-good25-8060-85
Doyle catalystsMethyl phenyldiazoacetate>95% ee0-2570-95
Cu(I)/bis-oxazolineEthyl diazoacetateGood-excellent0-4065-90
Zn-Cu coupleDiiodomethaneSyn-stereospecific0-2570-95

Doyle-Kirmse Reaction Adaptations

The Doyle-Kirmse reaction represents a powerful strategy for constructing functionalized cyclopropanes through metal carbene-mediated rearrangement processes [21] [22] [23]. Originally developed by Wolfgang Kirmse and later expanded by Michael P. Doyle, this reaction enables the formation of carbon-carbon and carbon-sulfur bonds through a unified mechanistic pathway [21] [23].

The reaction mechanism involves nucleophilic addition of sulfur to a metal carbene intermediate, followed by a Stevens-like rearrangement that results in transposition of the alkene and transfer of the electronegative group [21] [23]. This process enables access to homoallyl sulfide derivatives that can serve as precursors to cyclopropanecarboxamide targets [21].

Rhodium-catalyzed variants have demonstrated broad substrate scope and high diastereoselectivity [22] [24]. Recent developments have focused on strain-release variants using difluorocyclopropenyl substrates, which undergo highly diastereoselective ring-opening to generate functionalized difluoro(methylene)cyclopropanes [22] [25]. These products exhibit enhanced anti-cancer properties compared to their non-fluorinated analogs [22].

Copper-catalyzed adaptations provide cost-effective alternatives for Doyle-Kirmse transformations [22]. The use of inexpensive copper catalysts enables mild reaction conditions with excellent functional group compatibility [22] [25]. The transformation proceeds under ambient conditions and displays broad tolerance for both diazo compounds and sulfur-containing substrates [22].

Metal-free variants utilizing visible light activation have emerged as sustainable alternatives [24]. These photochemical protocols eliminate the need for precious metal catalysts while maintaining high reaction efficiency [24]. The method proves particularly valuable for late-stage functionalization applications where metal contamination must be avoided [24].

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis using ball milling has emerged as a transformative approach for sustainable amide bond formation [26] [27] [28]. This methodology eliminates the need for organic solvents, which typically account for 80-90% of the total mass used in conventional organic reactions [27].

Ball milling activation enables efficient amide formation through mechanical energy transfer [26] [29] [28]. The process typically employs stainless steel milling jars with steel balls operating at frequencies of 20-30 Hz for reaction times ranging from 45 minutes to 3 hours [26] [28]. The mechanical agitation creates localized high-energy conditions that facilitate bond formation in the solid state [27].

2,4,6-Trichloro-1,3,5-triazine with triphenylphosphine represents a highly effective coupling system for mechanochemical amidation [26]. This combination enables in situ acid activation under solvent-drop grinding conditions, achieving yields of 75-95% for diverse carboxylic acid substrates [26]. The method demonstrates compatibility with various protecting groups including Fmoc, Cbz, and Boc, making it suitable for peptide synthesis applications [26].

Methoxysilane coupling agents offer air and moisture-tolerant alternatives for solvent-free amide synthesis [30] [31] [32]. Tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane enable amide formation without exclusion of air and moisture [30] [31]. Notably, neopentasilane exceeds the performance of conventional monosilanes in terms of functional group tolerance and yield, achieving 85-98% efficiency [30] [31].

Primary amide synthesis from esters represents a particularly valuable mechanochemical transformation [29] [28]. The use of gaseous ammonia under ball milling conditions enables direct conversion of esters to primary amides with excellent yields [29] [28]. This method tolerates various functional groups including halogens, acetals, and amino groups while maintaining stereochemical integrity [29] [28].

Coupling ReagentMilling ConditionsYield Range (%)Key Advantages
Triazine/PPh₃30 Hz, 90 min75-95No solvent, RT conditions
TetramethoxysilaneManual grinding, 60 min70-88Air/moisture tolerant
Neopentasilane30 Hz, 45 min85-98Superior performance
EDC/Hydrotalcite20 Hz, 3 h65-85Recyclable base

Photocatalytic Ring-Closing Methods

Photocatalytic methodologies have revolutionized cyclopropane synthesis by enabling mild, selective transformations using visible light as the driving force [33] [34] [35]. These approaches offer significant advantages in terms of reaction conditions, selectivity, and environmental impact.

Visible light-induced cyclopropanation employs organophotocatalysts to generate reactive intermediates under mild conditions [34] [36] [37]. The use of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) as an organophotocatalyst enables efficient cyclopropanation reactions with yields up to 98% [36]. This system demonstrates broad functional group tolerance and operates through a photoredox-catalyzed deoxygenative radical addition-polar cyclization mechanism [36].

Strain-release photocatalysis utilizes ring strain as a driving force for cyclopropane formation [33] [38]. Visible light excitation enables the generation of highly strained intermediates that undergo spontaneous cyclization to relieve ring strain [33] [38]. This approach has been successfully applied to the synthesis of complex tricyclic systems with excellent stereoselectivity [39].

Iridium-based photocatalysts enable energy transfer processes that activate otherwise unreactive substrates [39] [34]. The absorption of visible light photons by iridium complexes enables triplet sensitization of organic substrates, leading to isomerization and subsequent cycloaddition reactions [39]. This methodology provides access to C₂-symmetric tricyclic frameworks with excellent stereochemical control [39].

Metal-free photocatalytic systems eliminate the need for precious metal catalysts while maintaining high efficiency [40] [35]. The use of 9,10-dicyanoanthracene (DCA) enables visible light-induced generation of carbanions through double single-electron transfer processes [40]. These conditions are sufficiently mild to conduct reactions under sunlight in open air, demonstrating exceptional environmental compatibility [40].

Deoxycyclopropanation reactions enable direct introduction of cyclopropane rings from alcohol substrates [36]. This transformation employs N-heterocyclic carbene alcohol adducts as photoactive intermediates, which undergo selective carbon-oxygen bond cleavage followed by radical cyclization [36]. The method demonstrates broad substrate scope including primary, secondary, and tertiary alcohols, as well as various activated β-halogenated alkenes [36].

PhotocatalystLight SourceSubstrate TypeReaction Time (h)Yield Range (%)
4CzTPNBlue LED (440 nm)Alcohols with β-haloalkenes3-680-98
Ir(III) complexBlue LED (455 nm)Cycloheptenes12-2470-95
Rh(II) acetateVisible lightDiazoalkanes/alkenes6-1865-90
DCAUV-A (365 nm)Dibromomalonates4-860-85

The development of photocatalytic ring-closing methods represents a significant advancement in sustainable synthesis [41] [42]. These methodologies align with the principles of green chemistry by utilizing renewable energy sources, operating under mild conditions, and minimizing waste generation [41] [42]. The combination of visible light activation with carefully designed photocatalyst systems enables access to complex cyclopropane architectures with exceptional efficiency and selectivity [41] [42].

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

251.131014166 g/mol

Monoisotopic Mass

251.131014166 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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